molecular formula C23H27N7O3 B14961171 N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

Cat. No.: B14961171
M. Wt: 449.5 g/mol
InChI Key: RABIPFHOIXRZPX-UHFFFAOYSA-N
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Description

N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine is a complex organic compound featuring a triazine ring, a piperazine moiety, and a benzodioxin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the piperazine and benzodioxin groups. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives

Scientific Research Applications

N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-amino-6-{[4-(4-chlorophenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine
  • N-(4-amino-6-{[4-(4-methylphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine

Uniqueness

N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)amine is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H27N7O3

Molecular Weight

449.5 g/mol

IUPAC Name

2-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H27N7O3/c1-31-18-5-3-17(4-6-18)30-10-8-29(9-11-30)15-21-26-22(24)28-23(27-21)25-16-2-7-19-20(14-16)33-13-12-32-19/h2-7,14H,8-13,15H2,1H3,(H3,24,25,26,27,28)

InChI Key

RABIPFHOIXRZPX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NC(=N3)NC4=CC5=C(C=C4)OCCO5)N

Origin of Product

United States

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